Dual Carboxylic Acid Functionality: Enables Higher Drug Loading vs. Linear PEG Linkers
N-Mal-N-bis(PEG2-acid) provides two terminal carboxylic acids for conjugation, while standard linear PEG linkers with a maleimide and a single acid (e.g., Mal-PEG2-acid) provide only one . This branched architecture allows for the attachment of two payload molecules per linker, effectively doubling the theoretical drug loading capacity in a single conjugation step compared to a linear analog . The branched PEG structure supports higher drug-to-antibody ratios (DAR) compared to traditional hydrophobic linkers like SPDB and SMCC, without causing aggregation or compromising the affinity of the resulting conjugate .
| Evidence Dimension | Number of Carboxylic Acid Conjugation Sites |
|---|---|
| Target Compound Data | 2 carboxylic acid groups per molecule |
| Comparator Or Baseline | Linear Mal-PEG2-acid (or similar heterobifunctional PEG with one acid): 1 carboxylic acid group per molecule |
| Quantified Difference | 100% increase in carboxylic acid conjugation sites per molecule |
| Conditions | Chemical structure comparison and functional group analysis |
Why This Matters
This directly impacts the drug-to-antibody ratio (DAR) and payload loading capacity, offering a quantifiable advantage in conjugate design for ADC and multi-functional PROTAC applications.
